Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate
CAS No.: 356094-35-4
Cat. No.: VC21502760
Molecular Formula: C16H19N3O6S
Molecular Weight: 381.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356094-35-4 |
|---|---|
| Molecular Formula | C16H19N3O6S |
| Molecular Weight | 381.4g/mol |
| IUPAC Name | ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C16H19N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19) |
| Standard InChI Key | DFLOXBLDZYYGCX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
| Canonical SMILES | CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate . This name systematically describes its structure:
-
An ethyl ester group () at the terminal position.
-
A 4-oxobutanoate backbone, featuring a ketone group at the fourth carbon.
-
A sulfonamide bridge () linking a para-substituted aniline ring to a 5-methyl-3-isoxazolyl heterocycle .
Synonyms and Registry Identifiers
The compound is cataloged under multiple aliases, including:
Its SMILES representation, , encodes the connectivity of atoms, while its InChIKey (DFLOXBLDZYYGCX-UHFFFAOYSA-N) ensures unique identification in chemical databases .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate follows multi-step protocols common to sulfonamide-containing compounds. Key steps include:
-
Sulfonylation of 5-Methyl-3-Isoxazolamine:
Reaction of 5-methyl-3-isoxazolamine with 4-nitrobenzenesulfonyl chloride forms the sulfonamide intermediate . This step typically employs pyridine as a base to scavenge HCl byproducts . -
Reduction of Nitro Group:
Catalytic hydrogenation or use of reducing agents like zinc in acetic acid converts the nitro group on the benzene ring to an amine . -
Amide Coupling:
The amine intermediate reacts with ethyl 4-chloro-4-oxobutanoate via carbodiimide-mediated coupling (e.g., HBTU or HATU) in dimethylformamide (DMF) with -diisopropylethylamine (DIPEA) as a base . Microwave irradiation (100–120°C, 30 min) has been reported to accelerate this step .
Structural Characterization
The compound’s structure is confirmed through spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR):
NMR reveals signals for the ethyl ester ( 1.2 ppm, triplet; 4.1 ppm, quartet), isoxazole methyl ( 2.4 ppm, singlet), and aromatic protons ( 7.6–7.8 ppm) . -
Mass Spectrometry:
ESI-MS shows a molecular ion peak at 381.4, consistent with the molecular weight .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic isoxazole and aryl components. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol . Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage at 2–8°C in inert atmospheres.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point range of 145–148°C, with decomposition observed above 200°C.
Applications in Drug Discovery
Prodrug Design
The ethyl ester moiety serves as a prodrug feature, enabling enhanced membrane permeability. Hydrolysis by esterases in vivo releases the active carboxylic acid derivative, 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoic acid (CAS: 133071-57-5) .
Structure-Activity Relationship (SAR) Studies
Modifications to the isoxazole ring (e.g., bromination at C5) or substitution of the aniline ring alter biological activity. For instance, 4-methylphenyl analogs exhibit improved lipophilicity and extended half-lives in pharmacokinetic studies .
Future Directions
Targeted Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce off-target effects .
Hybrid Molecule Development
Conjugation with fluoroquinolones or β-lactam motifs may yield dual-action therapeutics addressing antibiotic resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume